molecular formula C11H13N3 B014567 N6,7-Dimethylquinoline-5,6-diamine CAS No. 83407-42-5

N6,7-Dimethylquinoline-5,6-diamine

Cat. No.: B014567
CAS No.: 83407-42-5
M. Wt: 187.24 g/mol
InChI Key: FAOPMOSOIJRQBP-UHFFFAOYSA-N
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Description

N6,7-Dimethylquinoline-5,6-diamine is a chemical compound with the molecular formula C11H13N3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Scientific Research Applications

N6,7-Dimethylquinoline-5,6-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

Safety data sheets for “N6,7-Dimethylquinoline-5,6-diamine” are available and can provide detailed information on safety and hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions

N6,7-Dimethylquinoline-5,6-diamine can be synthesized through several methods. One common approach involves the reduction of 6-methylamino-7-methyl-5-nitroquinoline. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst under mild conditions . Another method involves the use of sodium borohydride as a reducing agent in an organic solvent such as ethanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes using hydrogen gas and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N6,7-Dimethylquinoline-5,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, such as nitro, amino, and halogen substituents .

Mechanism of Action

The mechanism of action of N6,7-Dimethylquinoline-5,6-diamine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methylamino-7-methyl-5-nitroquinoline
  • 5,6-Quinolinediamine
  • N6,7-Dimethyl-5,6-quinolinediamine

Uniqueness

N6,7-Dimethylquinoline-5,6-diamine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-N,7-dimethylquinoline-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-7-6-9-8(4-3-5-14-9)10(12)11(7)13-2/h3-6,13H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOPMOSOIJRQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=N2)C(=C1NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40232323
Record name N6,7-Dimethylquinoline-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83407-42-5
Record name N6,7-Dimethylquinoline-5,6-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083407425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N6,7-Dimethylquinoline-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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